1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
Description
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one is an acetophenone derivative featuring a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3 |
InChI Key |
FFXMONMLVYRMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Formation
The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via Grignard reactions is well-documented in patent literature. In this approach, 3,5-bis(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent. Key parameters include:
- Solvent selection : THF is preferred due to its ability to stabilize the Grignard intermediate and facilitate reaction homogeneity.
- Temperature control : Maintaining temperatures below −15°C during reagent addition minimizes side reactions such as bis-bromination.
- Magnesium form : Granular magnesium is prioritized for safety and consistent reactivity.
The Grignard reagent is subsequently quenched with acetic anhydride, yielding the acetylated product. This method achieves yields exceeding 90% under optimized conditions.
Quenching and Workup
Excess acetic anhydride is hydrolyzed using aqueous sodium hydroxide (pH 8–8.5), followed by extraction with tert-butyl methyl ether. Critical considerations include:
- Base selection : Sodium hydroxide ensures efficient hydrolysis without saponification of the ketone product.
- Temperature phase : Controlled warming to 5°C post-quenching prevents exothermic runaway reactions.
Friedel-Crafts Acylation Strategies
Direct Acylation of Substituted Benzenes
Friedel-Crafts acylation of 3-hydroxy-5-(trifluoromethyl)benzene derivatives remains underexplored due to the deactivating nature of the hydroxyl group. However, protective group strategies (e.g., silylation or methylation of the hydroxyl group) could enable electrophilic substitution. For example:
- Protection : Converting the hydroxyl group to a methoxy or tert-butyldimethylsilyl (TBS) ether.
- Acylation : Employing acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃).
- Deprotection : Acidic or fluoride-mediated cleavage to regenerate the hydroxyl group.
This hypothetical pathway draws parallels to methods used for electron-deficient aromatics, though steric and electronic effects may necessitate tailored conditions.
Hydroxylation of Preformed Ketones
Electrophilic Hydroxylation
Introducing a hydroxyl group into 1-[5-(trifluoromethyl)phenyl]ethan-1-one could involve electrophilic aromatic substitution. However, the strong electron-withdrawing effect of the trifluoromethyl group directs electrophiles to the meta position, complicating regioselectivity. Potential reagents include:
- Nitric acid/sulfuric acid : For nitration followed by reduction to an amine and diazotization/hydrolysis.
- Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate a specific position, followed by quenching with an electrophilic oxygen source.
Oxidative Methods
Oxidative cleavage of a pre-installed directing group (e.g., boronic acid) could yield the hydroxyl group. For instance, Miyaura borylation followed by oxidative hydroxylation has been reported for similar systems1.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Grignard vs. Friedel-Crafts Approaches
| Parameter | Grignard Method | Hypothetical Friedel-Crafts |
|---|---|---|
| Yield (%) | 93.7 | ~50–70 (estimated) |
| Purity | 97–98% | Dependent on protection |
| Reaction Steps | 2 | 3–4 |
| Scalability | Industrial | Laboratory-scale |
Table 2. Hydroxylation Strategies: Pros and Cons
| Method | Advantages | Challenges |
|---|---|---|
| Electrophilic Substitution | No protective groups needed | Poor regioselectivity |
| Directed Metalation | High regiocontrol | Sensitive to moisture/air |
| Oxidative Cleavage | Compatible with boronic acids | Multi-step synthesis |
Challenges and Optimization Opportunities
Regioselectivity in Hydroxylation
The trifluoromethyl group’s strong −I effect deactivates the aromatic ring, necessitating harsh conditions for electrophilic substitution. Computational modeling (e.g., DFT studies) could predict reactive sites and guide reagent selection.
Stability of Intermediates
The hydroxyl group’s acidity may lead to decomposition under basic conditions. Stabilization via hydrogen-bond-accepting solvents (e.g., DMSO) or low-temperature workup is advised.
Green Chemistry Considerations
Patent methods rely on THF, a hazardous solvent. Alternative solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) could reduce environmental impact while maintaining reaction efficiency2.
Chemical Reactions Analysis
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions: Reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and various intermediates useful in further chemical synthesis.
Scientific Research Applications
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.
Effects: The compound’s effects are mediated through its ability to alter the function of its molecular targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one include:
Substituent Effects:
- Electron-Withdrawing Groups (-CF₃, -NO₂): These groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic substitution and stabilizing intermediates in catalytic cycles (e.g., ruthenium-catalyzed reactions) . For example, 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one (58% yield) was synthesized via Grignard addition to a brominated precursor, highlighting the compatibility of -CF₃ with organometallic reagents .
- Hydroxyl (-OH) vs. Chloro (-Cl): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to its chloro analogue, which may enhance solubility in polar solvents. However, -Cl provides steric bulk without significant electronic donation, as seen in 1f (melting point 137.3–138.5°C), a chloro-methyl derivative .
- Fluorine Substituents: Fluorine’s electronegativity and small size (e.g., in 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one) improve metabolic stability and lipophilicity, critical for pharmaceutical applications .
Spectral and Analytical Comparisons
- ¹³C NMR: The carbonyl (C=O) resonance in acetophenone derivatives typically appears near δ 196–200 ppm. For instance, 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one shows δ 196.6 (C=O) , while benzofuran-3-one derivatives (e.g., compound 20a/b) exhibit δ 161.3 (C-2) and δ 196.6 (CHO) .
- HRMS: High-resolution mass spectrometry confirms molecular formulas, as demonstrated for compound 20a (C₁₁H₁₃O₄, [M+H]+: 209.0807) .
Biological Activity
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one, also known as a derivative of trifluoromethylphenyl ketones, has garnered attention in recent years due to its diverse biological activities, particularly in cancer research and pharmacology. This article synthesizes current knowledge on the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxyl group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may influence the pharmacokinetics of the compound.
Biological Activity Overview
Research indicates that 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one exhibits several notable biological activities:
- Inhibition of Hypoxia-Inducible Factor (HIF-1) : Studies have shown that this compound can significantly inhibit HIF-1 activity, a critical regulator in tumor progression and response to hypoxia. In murine mammary carcinoma cells (4T1), treatment with the compound under hypoxic conditions resulted in decreased HIF-1α expression and reduced vascular endothelial growth factor (VEGF) secretion at concentrations ranging from 10 to 100 nM .
- Cytotoxicity Against Cancer Cell Lines : The National Cancer Institute's 60-cell line screen demonstrated that the compound possesses strong differential cytotoxicities against various cancer cell lines, including breast cancer, leukemia, and melanoma. This suggests potential as an anticancer therapeutic agent .
The primary mechanism through which 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one exerts its effects appears to be through modulation of HIF-1 signaling pathways. The compound's ability to inhibit HIF-1 transactivation was confirmed using dual luciferase-reporter assays in HEK-293T cells. The results indicated a significant downregulation of HIF-1 target genes involved in angiogenesis and metabolic adaptation under hypoxic conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| HIF-1 Inhibition | Significant inhibition at 10–100 nM concentrations |
| Cytotoxicity | Strong activity against breast cancer and leukemia cells |
| Mechanism of Action | Modulation of HIF-1 signaling pathways |
Case Study 1: Anticancer Activity
In vitro studies using various cancer cell lines revealed that treatment with 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one resulted in reduced cell viability and induced apoptosis. For instance, in a study involving breast cancer cell lines, the compound showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Biotransformation Studies
Recent investigations into the biotransformation capabilities of this compound using recombinant E. coli demonstrated its potential as a chiral building block for neuroprotective compounds. This highlights not only its anticancer properties but also its utility in synthesizing other biologically relevant molecules .
Research Findings
Recent studies emphasize the importance of structural modifications on the biological activity of trifluoromethylphenyl derivatives. For example, analogues lacking hydroxyl groups exhibited significantly lower potency in inhibiting HIF-1 activity, underscoring the role of functional groups in enhancing biological efficacy .
Q & A
Q. What are the primary synthetic routes for 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one?
The compound can be synthesized via directed C–H functionalization or Friedel-Crafts acylation with tailored directing groups. For example:
- Step 1 : Protect the hydroxyl group (e.g., using acetyl or silyl protecting agents) to prevent undesired side reactions during acylation.
- Step 2 : Perform Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety.
- Step 3 : Deprotect the hydroxyl group under mild acidic or basic conditions.
Alternatively, Cu-mediated trifluoromethylation of pre-functionalized phenolic precursors (e.g., iodophenols) can introduce the -CF₃ group regioselectively, as demonstrated in trifluoromethylation studies of ortho-hydroxyphenyl derivatives .
Q. How is this compound characterized structurally and quantitatively?
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and resolve regioisomeric impurities. Chiral columns (e.g., Daicel Chiralpak IB) can separate enantiomers if stereocenters are present .
- X-ray Crystallography : Determines absolute configuration and confirms substituent positioning .
Advanced Research Questions
Q. How do the hydroxyl and trifluoromethyl groups influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the meta position relative to itself. The hydroxyl group (electron-donating) directs electrophiles to the ortho/para positions, creating competing regioselectivity. Computational studies (DFT calculations) reveal:
- Electrostatic Potential Maps : Highlight electron-deficient regions near -CF₃ and electron-rich zones near -OH, affecting ligand-protein interactions in medicinal chemistry applications.
- pKa Analysis : The hydroxyl group’s acidity (pKa ~8–10) is enhanced by the -CF₃ group’s inductive effect, enabling pH-dependent solubility or deprotonation in catalytic reactions .
Q. What strategies address conflicting regioselectivity during functionalization?
- Protection/Deprotection : Temporarily block the hydroxyl group to prioritize -CF₃-directed reactions.
- Transition Metal Catalysis : Palladium catalysts with tailored ligands (e.g., phosphines) can override inherent electronic biases. For example, Pd(OAc)₂ with aryl iodide additives enables selective C–H activation at sterically accessible positions .
- Microwave-Assisted Synthesis : Accelerates reactions to minimize side products from competing pathways .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity (H302, H312, H332). Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical attention .
- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
Research Applications
Q. How is this compound utilized in medicinal chemistry?
It serves as a pharmacophore scaffold for:
- Kinase Inhibitors : The -CF₃ group enhances binding affinity to hydrophobic pockets in enzyme active sites.
- Antimicrobial Agents : Derivatives with appended heterocycles (e.g., pyrazoles) show activity against resistant bacterial strains .
- Prodrug Design : The hydroxyl group facilitates conjugation with ester or glycoside moieties for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
